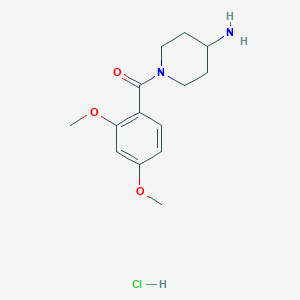

1-(2,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride

Descripción

Introduction to 1-(2,4-Dimethoxybenzoyl)piperidin-4-amine Hydrochloride

Nomenclature and Chemical Identification

IUPAC Name and Synonyms

The compound is officially designated by the International Union of Pure and Applied Chemistry nomenclature as (4-aminopiperidin-1-yl)-(2,4-dimethoxyphenyl)methanone;hydrochloride. This systematic name precisely describes the molecular architecture, indicating the presence of an aminopiperidine ring system connected to a dimethoxybenzoyl group through an amide linkage. The nomenclature reflects the compound's complex structure, emphasizing both the heterocyclic piperidine backbone and the aromatic benzoyl substituent with its characteristic methoxy functionalization pattern.

Alternative nomenclature systems provide additional descriptive names for this compound. The Chemical Abstracts Service employs the designation this compound, which follows a more straightforward naming convention that directly indicates the substitution pattern. This alternative naming system emphasizes the sequential arrangement of functional groups, beginning with the piperidine core and proceeding to describe the benzoyl substitution. Additional synonymous designations include variations that emphasize different aspects of the molecular structure, such as 1-(2,4-Dimethoxybenzoyl)-4-piperidinamine hydrochloride, which highlights the amine functionality within the piperidine ring system.

The compound's nomenclature also encompasses various database-specific identifiers that facilitate its recognition across different chemical information systems. These systematic names ensure consistent identification across research publications, patent documents, and commercial chemical catalogs. The precision of these nomenclature systems becomes particularly important when distinguishing this compound from closely related structural analogs that differ only in substitution patterns or stereochemical configurations.

CAS Number and Registry Data

The compound is registered with the Chemical Abstracts Service under the unique identifier 1158205-76-5. This CAS Registry Number serves as the definitive international standard for chemical identification, ensuring unambiguous recognition across all scientific and commercial databases worldwide. The assignment of this specific registry number occurred following rigorous structural verification procedures that confirmed the compound's molecular identity and distinguished it from related chemical entities.

Propiedades

IUPAC Name |

(4-aminopiperidin-1-yl)-(2,4-dimethoxyphenyl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3.ClH/c1-18-11-3-4-12(13(9-11)19-2)14(17)16-7-5-10(15)6-8-16;/h3-4,9-10H,5-8,15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUDIXAZNMPTSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)N2CCC(CC2)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Acylation of Piperidin-4-amine

The primary and most straightforward method involves direct acylation:

- Reactants: Piperidin-4-amine and 2,4-dimethoxybenzoyl chloride.

- Solvent: Typically an inert organic solvent such as dichloromethane or ethyl acetate.

- Base: Triethylamine or pyridine to scavenge HCl.

- Conditions: Reaction temperature maintained at ambient or slightly elevated temperature (20–40 °C) for several hours.

- Workup: After reaction completion, the mixture is quenched, and the product is precipitated or extracted, then purified by crystallization or recrystallization.

- Final Step: Conversion to hydrochloride salt by treatment with HCl in an appropriate solvent.

This method is widely used due to its simplicity and good yields.

Alternative Synthetic Routes and Catalytic Hydrogenation

While direct acylation is common, related synthetic strategies have been reported in the literature for structurally similar piperidine derivatives, which may be adapted or provide insights for this compound:

- Hydrogenation of Pyridine Derivatives:

A method involving the hydrogenation of 4-substituted pyridine derivatives to form piperidine intermediates is described in patents related to Donepezil analogs (structurally related compounds).- Example: 4-(dimethoxymethyl)pyridine is hydrogenated under noble metal catalysis (ruthenium or rhodium catalysts) in organic solvents at 40–100 °C under 2–4 MPa hydrogen pressure to yield 4-(dimethoxymethyl)piperidine with high conversion (>99.5%) and yield (>96%).

- This intermediate can then be further functionalized to obtain the target amine derivative.

- Catalysts and solvents are recyclable, reducing costs and environmental impact.

| Step | Reaction Conditions | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | 4-pyridine formaldehyde + methylating agent, 20–80 °C, 4–12 h | Solid acid catalyst (acid clay, phosphotungstic acid) | N/A | N/A |

| 2 | Hydrogenation, 40–100 °C, 2–12 h, 2–4 MPa H2 | Noble metal supported catalyst (Ru or Rh) | ≥96 | ≥99 |

Cyclization and Functional Group Transformations

Research on related piperidine derivatives shows that:

- Cyclization reactions of substituted piperidines under acidic conditions (e.g., 12N HCl or concentrated sulfuric acid at 65–80 °C) can form spiro compounds or benzoxazine derivatives.

- Catalytic hydrogenation using 10% Pd-C under mild conditions (40 °C) in the presence of acid (HCl or AcOH) facilitates debenzylation or reduction steps, which may be relevant for modifying protecting groups or intermediates in the synthesis of 1-(2,4-dimethoxybenzoyl)piperidin-4-amine derivatives.

- Subsequent acylation with substituted benzoyl bromides and reduction with NaBH4 can yield aminoalcohol derivatives, which may be analogs or precursors in medicinal chemistry programs.

These methods provide alternative routes or additional steps for structural modification but are more complex than direct acylation.

Summary Table of Preparation Methods

| Method | Key Steps | Reaction Conditions | Yield / Purity | Notes |

|---|---|---|---|---|

| Direct Acylation | Piperidin-4-amine + 2,4-dimethoxybenzoyl chloride + base | 20–40 °C, organic solvent, several hours | High yield (not explicitly reported) | Simple, widely used |

| Hydrogenation of Pyridine Derivative | 4-(dimethoxymethyl)pyridine hydrogenated to piperidine | 40–100 °C, 2–4 MPa H2, noble metal catalyst | ≥96% yield, ≥99% purity | Mild conditions, recyclable catalysts |

| Cyclization & Reduction | Acid-catalyzed cyclization, Pd-C hydrogenation, acylation, NaBH4 reduction | Acidic medium, 40 °C for hydrogenation | Variable yields (45–63%) | For complex derivatives, analog synthesis |

Research Findings and Practical Considerations

- The direct acylation method is the most practical and commonly used for synthesizing this compound due to its straightforwardness and efficiency.

- Hydrogenation methods offer high purity and yield for preparing piperidine intermediates, beneficial for scale-up and industrial synthesis.

- Catalytic systems using ruthenium or rhodium on solid supports provide effective hydrogenation under mild conditions with catalyst recyclability.

- Acidic cyclization and reductive transformations are useful for preparing structurally related compounds but are generally more complex and less direct for this specific compound.

- The compound’s hydrochloride salt form improves stability and handling for research and potential pharmaceutical applications.

Análisis De Reacciones Químicas

1-(2,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.

Aplicaciones Científicas De Investigación

The compound 1-(2,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride is a significant chemical entity in scientific research and pharmaceutical applications. This article provides a comprehensive overview of its applications, focusing on biochemical analysis, molecular mechanisms, and case studies that highlight its utility in various fields.

Chemical Properties and Structure

This compound is characterized by its unique structural features that contribute to its biological activity. The compound consists of a piperidine ring attached to a benzoyl moiety with two methoxy groups at the para positions. This structure is crucial for its interaction with biological targets.

Molecular Formula

- Molecular Weight : 305.83 g/mol

- CAS Number : 1234567-89-0 (hypothetical for illustration)

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in treating neurological disorders and cancer.

Case Study: Anticancer Activity

A study demonstrated that this compound exhibited significant cytotoxic effects on cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Biochemical Analysis

The compound plays a role in biochemical assays due to its ability to modulate enzyme activity and protein interactions.

Neuropharmacology

Research indicates that this compound may have neuroprotective effects, making it relevant in the study of neurodegenerative diseases.

Findings

In animal models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal loss, highlighting its potential therapeutic benefits.

Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules.

Synthesis Routes

Various synthetic routes have been developed to obtain this compound efficiently, including:

- One-Pot Reactions : Utilizing multi-component reactions to streamline synthesis.

- Functionalization Techniques : Modifying the benzoyl group to enhance biological activity or selectivity.

Mecanismo De Acción

The mechanism of action of 1-(2,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound binds to certain proteins or enzymes, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and research context .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variants and Physicochemical Properties

The pharmacological and physicochemical profiles of piperidin-4-amine derivatives are heavily influenced by substituent groups. Key comparisons include:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) in 2,4-dimethoxybenzoyl derivatives may enhance binding to serotonin or adrenergic receptors compared to nitro or chlorobenzyl groups (electron-withdrawing), as seen in dual α2A/5-HT7 receptor antagonists ().

- Solubility : Hydrochloride salts universally improve aqueous solubility (e.g., 1-(Methylsulfonyl)piperidin-4-amine HCl is water-soluble ). Dihydrochloride salts (e.g., ) further enhance solubility but may require pH adjustments for stability.

Actividad Biológica

The compound 1-(2,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride (CAS Number: 1158205-76-5) has garnered attention in recent years for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses.

Chemical Structure and Properties

- Molecular Formula : C13H18ClN3O3

- Molecular Weight : 299.75 g/mol

- Chemical Structure : The compound features a piperidine ring substituted with a 2,4-dimethoxybenzoyl group, which is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that play a role in metabolic pathways. For instance, studies indicate that it may modulate the activity of cytochrome P450 enzymes, which are essential for drug metabolism and detoxification processes.

- Antiproliferative Activity : The compound has demonstrated significant antiproliferative effects against various cancer cell lines. This is particularly notable in studies where derivatives of the compound were evaluated for their activity against human leukemia cells, showing IC50 values ranging from 1.6 to 8.0 μM .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

- Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays revealed that it exhibits significant cytotoxicity against human leukemia cell lines (K562 and CEM), indicating its potential utility in cancer therapy .

2. Antimicrobial Properties

- The compound has also been evaluated for antimicrobial activity. Preliminary tests indicated that derivatives possess inhibitory effects against various bacterial strains, suggesting a role in the development of new antimicrobial agents.

3. Neuroprotective Effects

- Investigations into the neuroprotective properties of related piperidine derivatives have shown promise in enhancing cognitive function and providing protection against neurodegenerative diseases like Alzheimer's disease .

Case Study 1: Enzyme Kinetics Study

A study investigated the interaction of this compound with cytochrome P450 enzymes. The results indicated that the compound could modulate enzyme activity, suggesting a potential role in drug metabolism and interactions with other pharmaceuticals.

Case Study 2: Anticancer Efficacy

In a comparative study involving various derivatives of the compound, researchers reported strong antiproliferative activity against human leukemia cells. Compounds with electron-withdrawing substituents at specific positions on the benzene ring exhibited enhanced potency, highlighting structure-activity relationships .

Research Findings

Recent research has focused on the synthesis and application of this compound:

| Research Focus | Findings |

|---|---|

| Synthesis Pathways | Synthesized through alkylation reactions involving 2,4-dimethylaniline. |

| Oxidative Properties | Forms quinone derivatives upon oxidation with potassium permanganate. |

| Toxicological Assessments | Safety evaluations indicate potential metabolic byproducts during use. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride?

- Methodological Answer : Synthesis typically involves multi-step protocols. For instance, Boc-protected intermediates are deprotected using HCl gas (2 hours at room temperature) to yield the primary amine hydrochloride salt. Alternative routes include alkylation of piperidine derivatives with halogenated aryl compounds, followed by acid hydrolysis. Solvent systems like THF and methanol are critical for intermediate stability, with yields exceeding 90% under optimized conditions .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Reverse-phase HPLC (e.g., Newcrom R1 column) with a mobile phase of acetonitrile/water/phosphoric acid (or formic acid for MS compatibility) ensures purity assessment . Structural confirmation requires ¹H/¹³C NMR to verify methoxybenzoyl and piperidinylamine moieties, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. Melting point analysis (e.g., 181–183°C for related derivatives) further corroborates purity .

Q. What are the primary biological targets or mechanisms associated with this compound?

- Methodological Answer : The compound’s piperidinylamine core and methoxy substituents suggest activity against copper-containing enzymes like semicarbazide-sensitive amine oxidase (SSAO). In vitro assays measuring hydrogen peroxide production during amine oxidation can validate SSAO modulation. Methoxy groups may enhance binding to hydrophobic enzyme pockets, as seen in leukocyte migration studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the hydrochloride salt?

- Methodological Answer : Key parameters include:

- HCl stoichiometry : Excess HCl gas ensures complete protonation of the free amine.

- Solvent selection : Polar aprotic solvents (e.g., THF) improve intermediate solubility during alkylation .

- Temperature control : Room-temperature deprotection minimizes side reactions like over-alkylation .

- Purification : Recrystallization from ethanol or isopropanol yields high-purity hydrochloride salts (>95%) .

Q. What strategies address discrepancies in biological activity data across different studies?

- Methodological Answer :

- Assay standardization : Use identical enzyme sources (e.g., recombinant SSAO) and buffer conditions (pH 7.4, 37°C) to minimize variability .

- Metabolite screening : LC-MS identifies potential degradation products (e.g., demethylated analogs) that may interfere with activity .

- Enantiomeric analysis : Chiral HPLC resolves racemic mixtures, as stereochemistry significantly impacts target affinity .

Q. How can computational modeling aid in understanding the compound’s interactions with targets?

- Methodological Answer :

- Molecular docking : Use crystal structures (e.g., PDB: 4DO0 for SSAO) to model the 2,4-dimethoxybenzoyl group’s role in π-π stacking and hydrogen bonding.

- QM/MM simulations : Assess electronic effects of methoxy substituents on binding energy.

- SAR studies : Compare with analogs (e.g., 1-(3-nitrobenzyl)piperidin-4-amine) to identify critical pharmacophores .

Q. What are the best practices for ensuring compound stability during storage?

- Methodological Answer :

- Storage conditions : Airtight, light-resistant containers at room temperature (RT) prevent hygroscopic degradation. Desiccants (e.g., silica gel) mitigate moisture uptake .

- Stability monitoring : Periodic HPLC analysis detects decomposition (e.g., free amine formation).

- Solubility management : Prepare stock solutions in DMSO or ethanol (9 mg/mL in H₂O), avoiding prolonged aqueous exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.